molecular formula C20H25ClN4O3 B2774383 (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-60-8

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2774383
M. Wt: 404.9
InChI Key: ANAGFSHHXWWIHM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro group, a methoxy group, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, and the piperazine ring might participate in reactions with electrophiles .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Evaluation for Anti-inflammatory and Analgesic Activities : A study outlined the synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities. These compounds exhibit high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, suggesting potential applications in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).

  • PET Agent for Imaging in Parkinson's Disease : Another research synthesized a derivative, [11C]HG-10-102-01, as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This study demonstrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

  • Antimicrobial Activities of Derivatives : Research into 1,2,4-triazole derivatives, including compounds structurally related to the queried chemical, highlighted their antimicrobial properties. These derivatives exhibit varying degrees of antimicrobial activity, suggesting their potential in developing new antimicrobial agents (H. Bektaş et al., 2010).

  • Synthesis for Radiopharmaceutical Applications : The synthesis of a compound closely related to the queried chemical, aiming for radiopharmaceutical applications, was described. This work contributes to the development of novel radiotracers for medical imaging (U. Haynes et al., 1994).

  • Exploration of Biological Activity : Studies on triazole analogues of piperazine, including compounds with structural similarities to the query, showed significant antibacterial activity against various human pathogenic bacteria. This suggests potential for further pharmaceutical development based on these compounds' biological activity (A. Nagaraj et al., 2018).

Future Directions

Compounds with similar structures are of interest in various areas of research, including medicinal chemistry and drug discovery . Future research could explore the synthesis of new derivatives of this compound and investigate their biological activities.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-4-11-28-19-13-18(22-14(2)23-19)24-7-9-25(10-8-24)20(26)16-12-15(21)5-6-17(16)27-3/h5-6,12-13H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAGFSHHXWWIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

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